A Comprehensive Technical Guide to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the reactive chloromethyl group and the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with diverse biological activities. The stereochemistry at the C3 position is crucial, as it often imparts specific interactions with biological targets, leading to enhanced potency and selectivity of the final drug candidates. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this important chiral intermediate, offering practical insights for its effective utilization in research and development.
Physicochemical Properties
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a solid at room temperature. While specific experimental data for some of its physical properties are not widely published, data for related compounds and in silico predictions provide valuable estimates.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 219.71 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 1187927-12-3 | [3] |
| Purity | Typically >95% | [3] |
Synthesis and Purification
The most common and practical synthetic route to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate involves the chlorination of the corresponding commercially available alcohol, (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This transformation can be achieved using various chlorinating agents. A general and reliable method utilizes thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Thionyl chloride is a preferred reagent for this conversion due to its reactivity and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. Other reagents like oxalyl chloride or phosphorus-based chlorinating agents could also be employed, but thionyl chloride offers a good balance of reactivity and ease of handling for this substrate.
-
Role of the Base: The inclusion of a base like pyridine is critical to scavenge the hydrochloric acid generated during the reaction. This prevents potential side reactions, such as the acid-catalyzed removal of the Boc protecting group, which is sensitive to strong acidic conditions.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction between the alcohol and thionyl chloride and to minimize the formation of impurities.
-
Purification Strategy: A typical workup involves quenching the reaction with water or a mild base, followed by extraction with an organic solvent. The crude product is often purified by column chromatography on silica gel to remove any unreacted starting material and byproducts, ensuring high purity of the final product.
Detailed Step-by-Step Synthesis Protocol:
Reaction: Conversion of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate to (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.
Materials:
-
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine (1.2 eq) is added dropwise to the stirred solution.
-
Addition of Chlorinating Agent: Thionyl chloride (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3 x).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts. The stereochemical integrity can be confirmed by chiral HPLC analysis or by measuring the optical rotation.
Reactivity and Chemical Transformations
The chemical reactivity of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is dominated by two key features: the electrophilic chloromethyl group and the acid-labile Boc protecting group.
Nucleophilic Substitution at the Chloromethyl Group:
The primary chloride is a good leaving group, making the chloromethyl carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, making this compound a versatile synthon. These reactions typically proceed via an Sₙ2 mechanism, leading to inversion of configuration at the carbon bearing the chlorine if it were a chiral center (which it is not in this case, but the principle is important for analogous reactions).
Common nucleophiles that can be employed include:
-
Amines: Primary and secondary amines react to form the corresponding aminomethyl derivatives.
-
Thiols: Thiolates readily displace the chloride to form thioethers.
-
Azides: Sodium azide is a common reagent for introducing the azidomethyl group, which can be subsequently reduced to an amine.
-
Cyanides: Cyanide ions can be used to introduce a cyanomethyl group, which can be further elaborated.
-
Carboxylates: Carboxylate salts can be used to form ester linkages.
Caption: Key nucleophilic substitution reactions of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.
Stability and Deprotection of the Boc Group:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those typically used for nucleophilic substitutions on the chloromethyl group. However, it is readily cleaved under acidic conditions.
-
Deprotection: The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol. This deprotection step is often the final step in a synthetic sequence to reveal the free secondary amine of the pyrrolidine ring.
Applications in Drug Discovery
The unique structural features of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate make it a valuable building block in the synthesis of a variety of pharmaceutical agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the ability to introduce diverse functionality at the 3-position in a stereocontrolled manner is highly advantageous.
While specific examples of blockbuster drugs synthesized directly from this exact chloromethyl intermediate are not prominently featured in the immediate search results, its utility is evident from its role as a precursor to other key intermediates. For instance, it can be readily converted to the corresponding aminomethyl or other functionalized pyrrolidines, which are known to be incorporated into various drug candidates. The pyrrolidine scaffold is found in drugs targeting a wide range of diseases, including those affecting the central nervous system, inflammatory conditions, and viral infections.[4]
Caption: General workflow for the application of (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in drug discovery.
Safety and Handling
As with all chlorinated organic compounds, (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its straightforward preparation, coupled with the predictable reactivity of the chloromethyl group and the stability of the Boc protecting group, allows for the efficient construction of diverse molecular scaffolds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a valuable resource for scientists and researchers in the field of drug discovery and development.
References
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Google Patents. (2015). Synthetic process of vildagliptin.
-
PubChem. tert-Butyl 3-methyl-3-(2-oxoethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. PubChem. [Link]
-
ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]
- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
ResearchGate. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]
-
ACS Publications. (2010). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry. [Link]
- Google Patents. (2011). Process for the preparation of solifenacin and solifenacin succinate.
- Google Patents. (2017). Process for the preparation of tofacitinib and intermediates thereof.
-
ResearchGate. (2020). A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
ACS Publications. (2022). Organic Process Research & Development Vol. 26, No. 3. ACS Publications. [Link]
-
Der Pharma Chemica. (2016). Synthesis of Main Impurity of Vildagliptin. Der Pharma Chemica. [Link]
-
PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
University of Nebraska-Lincoln. (2019). Tofacitinib synthesis. DigitalCommons@UNL. [Link]
- Google Patents. (2010). Method for producing solifenacin or salts thereof.
-
Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Novel Bioequivalent Tablet of Solifenacin Succinate Prepared Using Direct Compression Technique for Improved Chemical Stability. MDPI. [Link]
- Google Patents. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
PMC. (2022). Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. PMC. [Link]
- Google Patents. (2014). Process for the preparation of solifenacin succinate.
- Google Patents. (2016). Synthesis of pyrrolidine compounds.
- Google Patents. (2010). Process for the Synthesis of Solifenacin.
Sources
- 1. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl-3-chloro-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate [allbiopharm.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
